molecular formula C15H15N3O2 B3047387 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1384856-36-3

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B3047387
CAS No.: 1384856-36-3
M. Wt: 269.30
InChI Key: WQDQWXGAPCZAJY-UHFFFAOYSA-N
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Description

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione (phthalimide) core linked to a substituted pyrazole moiety via a methyl group. The pyrazole ring is substituted with an isopropyl group at the 1-position. However, specific data on this compound’s synthesis, physicochemical properties, or applications are absent in the provided evidence. The comparison below is inferred from structurally related analogs.

Properties

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(2)18-11(7-8-16-18)9-17-14(19)12-5-3-4-6-13(12)15(17)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQWXGAPCZAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146247
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384856-36-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384856-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with pyrazole derivatives. One common method involves the reaction of isoindoline-1,3-dione with 1-isopropyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or isoindoline-1,3-dione moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione exhibits promising anti-inflammatory and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical in disease pathways. The unique structural features contribute to its binding affinity towards biological targets.

Case Study: Anti-Cancer Activity
A study demonstrated that the compound inhibits certain cancer cell lines by interfering with cell proliferation pathways. The pyrazole moiety plays a crucial role in interacting with enzyme active sites, while the isoindoline component enhances overall binding efficacy .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its versatility allows for various chemical transformations, such as oxidation and substitution reactions, making it valuable in synthetic organic chemistry .

Synthesis Methodology:
The typical synthesis involves reacting isoindoline-1,3-dione derivatives with pyrazole derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures. This process can be optimized for industrial applications using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles .

A comparison table highlights similar compounds and their respective activities:

Compound NameStructure FeaturesBiological Activity
2-(1-Methyl-1H-pyrazol-3-yl)isoindoline-1,3-dioneIsoindoline core with pyrazoleModerate anti-inflammatory
4-(1H-Pyrazol-5-yl)benzonitrilePyrazole attached to benzonitrileAnticancer properties
3-(Pyrazolyl)-pyridinonePyridinone structure with pyrazoleAntimicrobial activity

The distinct combination of the isopropyl group on the pyrazole ring and the isoindoline structure sets this compound apart from others, potentially offering enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole moiety can interact with active sites of enzymes, while the isoindoline-1,3-dione moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione (hereafter referred to as the target compound ) with two analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Inferred) 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione 2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
Molecular Formula C15H16N3O2 (estimated) C14H13N3O3 C13H10N4O4
Molar Mass (g/mol) ~270.31 (estimated) 271.27 286.24
Core Heterocycle Pyrazole 1,2,4-Oxadiazole Pyrazole
Key Substituents Isopropyl (N1 of pyrazole) Isopropyl (C3 of oxadiazole) Methyl (N1), Nitro (C3 of pyrazole)
Polar Functional Groups Phthalimide carbonyls Phthalimide carbonyls, oxadiazole Phthalimide carbonyls, nitro group

Key Differences and Implications

Heterocyclic Core: The target compound and share a pyrazole core, while uses a 1,2,4-oxadiazole. Pyrazole derivatives (target compound and ) may exhibit stronger hydrogen-bonding capacity due to the N–H group, influencing solubility and target binding.

In , the nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution or redox reactions. However, nitro groups can also pose toxicity risks.

The target compound and are lighter, aligning better with Lipinski’s rule of five.

Synthetic Accessibility :

  • The oxadiazole in requires cyclization of amidoxime precursors, a step that may complicate synthesis compared to pyrazole derivatives. The nitro group in demands careful handling due to explosivity risks.

Biological Activity

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione (CAS No. 1384856-36-3) is a heterocyclic compound that combines an isoindoline-1,3-dione structure with a pyrazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a pharmacophore for drug development.

The synthesis of this compound typically involves the reaction of isoindoline-1,3-dione derivatives with 1-isopropyl-1H-pyrazole-5-carbaldehyde in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures. The molecular formula is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of 269.30 g/mol .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential areas:

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific enzymes and receptors associated with tumor growth. For instance, studies indicate that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM . The mechanism of action may involve disruption of cellular signaling pathways critical for cancer cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, this compound is being explored for its anti-inflammatory effects. The pyrazole moiety is known for its ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators .

Antimicrobial Effects

Preliminary studies suggest potential antimicrobial activity against various pathogens. Pyrazole derivatives have been documented to exhibit antifungal and antibacterial properties, making this compound a candidate for further exploration in the context of infectious diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancerous pathways.
  • Receptor Modulation : It could interact with receptors on cell membranes, altering signal transduction processes critical for cell survival and proliferation.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that isoindoline derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 15 µM .
  • Anti-inflammatory Effects : Research indicated that pyrazole derivatives could reduce inflammation markers in animal models, suggesting therapeutic potential for conditions like arthritis .
  • Antimicrobial Testing : A series of pyrazole carboxamide derivatives were tested against fungal pathogens, with some exhibiting EC50 values lower than commercial antifungal agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity (IC50 < 10 µM)
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against fungal pathogens

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione, and how can solvent systems influence yield?

  • Methodology : Use a factorial design of experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency in isoindoline-1,3-dione derivatives, while non-polar solvents could favor cyclization steps. Statistical analysis (ANOVA) can identify significant factors .
  • Reference : Evidence from isoindoline-1,3-dione syntheses (e.g., Claisen-Schmidt condensations in ethanol with NaOH catalysis) supports solvent-dependent yield variations .

Q. How can researchers characterize the purity and structural integrity of this compound using orthogonal analytical techniques?

  • Methodology : Combine HPLC (for purity assessment, ≥98% threshold) with FTIR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹ for isoindoline-dione) and NMR (1H and 13C for substituent verification). For example, the pyrazole methyl group (1-isopropyl) should appear as a doublet near δ 1.4 ppm in 1H NMR .
  • Data Contradiction : Discrepancies in melting points or spectral data may indicate residual solvents or stereoisomers; use mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the pyrazole-methyl-isoindoline-dione scaffold in nucleophilic or electrophilic environments?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For instance, the electron-deficient isoindoline-dione core may act as an electrophilic site, while the pyrazole ring could participate in π-π stacking interactions .
  • Case Study : Quantum mechanical simulations (e.g., COMSOL Multiphysics) have been used to model similar heterocyclic systems, enabling reaction pathway optimization .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) for derivatives of this compound?

  • Methodology : Apply multivariate regression analysis to decouple structure-activity relationships (SAR). For example, cytotoxicity in isoindoline-dione derivatives may correlate with lipophilicity (logP), which can be modulated via substituent engineering .
  • Validation : Use proteomics (e.g., kinase profiling) to identify off-target effects and validate selectivity .

Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?

  • Methodology : Implement chiral chromatography (e.g., Chiralpak® columns) or countercurrent chromatography (CCC) for enantiomer separation. For regioisomers, 2D-LC/MS with ion mobility can differentiate positional isomers .
  • Example : Membrane-based separation technologies (e.g., nanofiltration) have been applied to isolate structurally similar heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

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